Introduction: The Strategic Value of N-Boc-O-(trifluoromethyl)-D-tyrosine in Modern Drug Discovery
Introduction: The Strategic Value of N-Boc-O-(trifluoromethyl)-D-tyrosine in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-O-(trifluoromethyl)-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-O-(trifluoromethyl)-D-tyrosine is a synthetically modified, non-canonical amino acid that serves as a specialized building block in peptide and medicinal chemistry. Its unique trifluoromethoxy (-OCF₃) group, coupled with the D-chiral configuration and the acid-labile N-terminal tert-butyloxycarbonyl (Boc) protecting group, offers a strategic advantage in the design of novel therapeutics. The incorporation of fluorinated moieties is a well-established strategy in drug development to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] Specifically, the trifluoromethoxy group is known to be highly lipophilic and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The D-configuration provides resistance to enzymatic degradation by endogenous proteases, which typically recognize L-amino acids, thereby extending the in vivo half-life of peptide-based drugs.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-O-(trifluoromethyl)-D-tyrosine, offering field-proven insights into its application and characterization. While specific experimental data for this D-enantiomer is not extensively published, this guide synthesizes information from its L-enantiomer and closely related analogs to provide reliable estimations and robust experimental protocols.
Core Physicochemical and Structural Data
The structural and physicochemical properties of N-Boc-O-(trifluoromethyl)-D-tyrosine are critical for its effective use in synthesis and for predicting its influence on the properties of the final molecule. The data presented below is a combination of information available for the corresponding L-enantiomer and predicted values based on structurally similar compounds.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid | IUPAC Nomenclature |
| Synonyms | Boc-D-Tyr(OCF₃)-OH | Common Abbreviation |
| CAS Number | Not available for D-enantiomer. (L-enantiomer: 1041011-20-4) | |
| Molecular Formula | C₁₅H₁₈F₃NO₅ | |
| Molecular Weight | 349.31 g/mol | |
| Appearance | Expected to be a white to off-white solid. | (for L-enantiomer) |
| Melting Point | Not experimentally determined. Likely in the range of 100-140°C. | Based on analogs like N,O-Bis-Boc-L-tyrosine (93-103°C)[4] and Boc-D-Tyrosine (135-140°C)[5] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and dichloromethane. Sparingly soluble in water. | Based on analogs like Boc-D-Tyr(tBu)-OH[2] |
| Predicted pKa (Carboxylic Acid) | ~3.5 - 4.0 | The electron-withdrawing trifluoromethoxy group is expected to slightly lower the pKa of the carboxylic acid compared to N-Boc-D-tyrosine. |
| Predicted pKa (Phenolic Proton) | The phenolic hydroxyl is replaced by the trifluoromethoxy group, so it does not have a phenolic pKa. | Structural Analysis |
Synthesis and Mechanistic Insights
The synthesis of N-Boc-O-(trifluoromethyl)-D-tyrosine involves two key transformations: the protection of the alpha-amino group and the trifluoromethoxylation of the phenolic hydroxyl group. The order of these steps can vary, but a common approach is to first protect the commercially available D-tyrosine.
Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-Boc-O-(trifluoromethyl)-D-tyrosine.
Expert Insights on Experimental Choices
-
Boc Protection: The protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and robust procedure.[6] It is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O. This protecting group is stable under a wide range of conditions but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), making it ideal for solid-phase peptide synthesis (SPPS).[7]
-
O-Trifluoromethylation: This is the most challenging step. The direct trifluoromethoxylation of phenols can be achieved using various electrophilic trifluoromethylating agents in the presence of a suitable catalyst or mediator.[8] For instance, silver-mediated O-trifluoromethylation of electron-rich phenols has been reported.[8] The choice of reagent and conditions is critical to avoid side reactions and achieve a good yield. The electron-rich nature of the phenolic ring of tyrosine facilitates this electrophilic substitution.
Experimental Protocols for Characterization
The following are detailed, self-validating protocols for the characterization of N-Boc-O-(trifluoromethyl)-D-tyrosine, based on established methods for analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is essential for determining the purity of the compound and for separating it from starting materials and byproducts.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the aromatic ring).
-
Self-Validation: The sharpness and symmetry of the main peak, along with the absence of significant secondary peaks, will validate the purity of the sample. The retention time can be used as an identifying characteristic.
Diagram of HPLC Workflow
Caption: Workflow for HPLC-based purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for confirming the chemical structure of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected signals include: aromatic protons on the tyrosine ring, the alpha-proton, the beta-protons, and the protons of the Boc group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected signals include: carbonyl carbons (carboxylic acid and Boc group), aromatic carbons, the alpha-carbon, the beta-carbon, and the carbons of the Boc group.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine NMR spectrum.
-
A singlet is expected for the -OCF₃ group. The chemical shift will be characteristic of this functional group.
-
-
Data Processing and Interpretation:
-
Process the spectra and reference them to the residual solvent peak or an internal standard.
-
The integration of proton signals and the chemical shifts of all nuclei should be consistent with the proposed structure.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
In positive ion mode, expect to see the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions. For C₁₅H₁₈F₃NO₅, the expected m/z for [M+H]⁺ is approximately 350.12.
-
In negative ion mode, expect to see the [M-H]⁻ ion at an m/z of approximately 348.11.
-
-
Self-Validation: The observed mass-to-charge ratios should match the calculated values for the expected ions within a narrow tolerance (typically <5 ppm for high-resolution mass spectrometry), confirming the elemental composition.
Implications for Drug Development
The unique combination of features in N-Boc-O-(trifluoromethyl)-D-tyrosine has several important implications for drug development professionals:
-
Enhanced Metabolic Stability: The D-configuration and the trifluoromethoxy group make peptides containing this amino acid less susceptible to metabolic degradation, potentially leading to a longer in vivo half-life and reduced dosing frequency.[2]
-
Modulation of Lipophilicity: The highly lipophilic -OCF₃ group can enhance the ability of a peptide to cross cell membranes, which can be crucial for reaching intracellular targets.[3] This property needs to be carefully balanced to maintain adequate aqueous solubility.
-
Conformational Control: The bulky Boc and trifluoromethoxy groups can introduce steric constraints that influence the secondary structure of a peptide, which can be exploited to lock the peptide into a bioactive conformation.
-
Versatility in Synthesis: As a Boc-protected amino acid, it is readily incorporated into peptides using standard solid-phase or solution-phase synthesis methodologies.[7]
Conclusion
N-Boc-O-(trifluoromethyl)-D-tyrosine is a highly valuable, specialized building block for the synthesis of novel peptide and small molecule therapeutics. While comprehensive, experimentally determined physicochemical data for this specific compound is not widely available, a robust understanding of its properties can be derived from its L-enantiomer and other structurally related analogs. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their drug discovery programs, leveraging its unique properties to design more stable, potent, and effective drug candidates.
References
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Advent Chembio. N-Boc-D-tyrosine, 98%. [Link]
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Brust, R., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. [Link]
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Jirgensons, A., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]
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INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]
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ResearchGate. H.NMR-Spectrum of tyrosine-Derivative {1}. [Link]
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Scribd. Synthesis of b-Methoxytyrosine Derivatives. [Link]
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ScienceDirect. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]
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PMC. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]
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NIST WebBook. L-Tyrosine, 3TBDMS derivative. [Link]
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